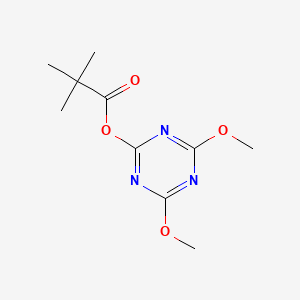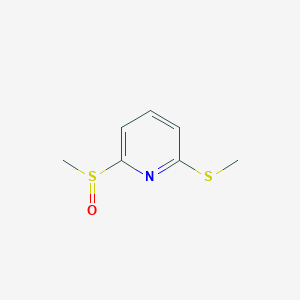
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a bromopropyl group attached to a tri(propan-2-yl)phosphanium moiety, with an additional bromide ion. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide typically involves the reaction of 1,3-dibromopropane with tri(propan-2-yl)phosphine. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time. The reaction is usually performed in solvents such as xylene or toluene, or even without any solvent, yielding the target compound in high purity and good yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation in industrial settings can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Cycloisomerization: This compound can undergo cycloisomerization reactions, forming cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different alkyl groups.
科学的研究の応用
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the synthesis of functionalized materials and polymers.
作用機序
The mechanism of action of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromopropyl group can participate in substitution reactions, while the phosphonium center can engage in redox reactions. These properties make it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Bromohexyl)triphenylphosphonium bromide
Uniqueness
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is unique due to its tri(propan-2-yl)phosphanium moiety, which imparts different steric and electronic properties compared to triphenylphosphonium analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
92209-09-1 |
|---|---|
分子式 |
C12H27Br2P |
分子量 |
362.12 g/mol |
IUPAC名 |
3-bromopropyl-tri(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C12H27BrP.BrH/c1-10(2)14(11(3)4,12(5)6)9-7-8-13;/h10-12H,7-9H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
COQDXJKLZSLZTO-UHFFFAOYSA-M |
正規SMILES |
CC(C)[P+](CCCBr)(C(C)C)C(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


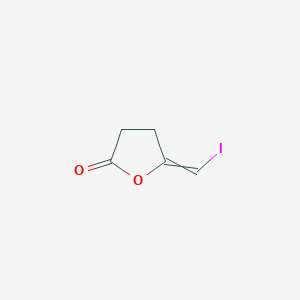
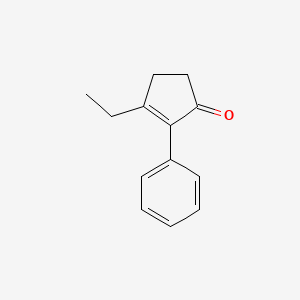
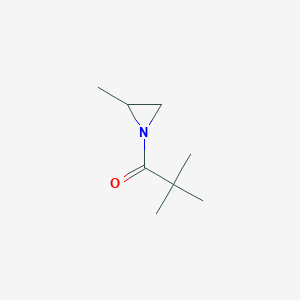
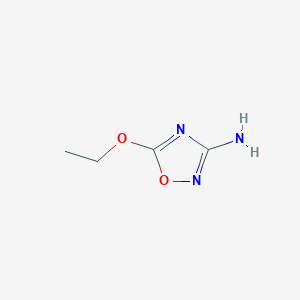
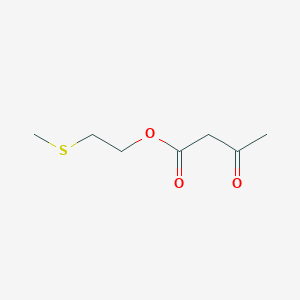
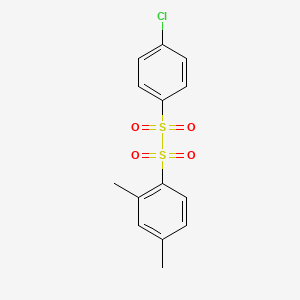

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
